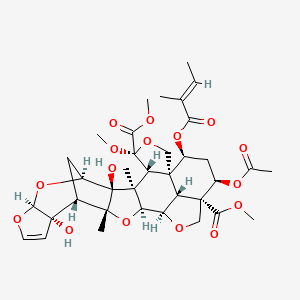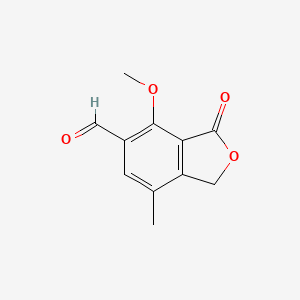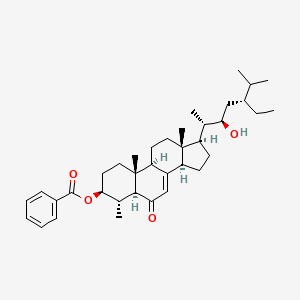![molecular formula C33H36N4O6 B1259305 3-(2-[(Z)-{3-(2-carboxyethyl)-5-[(Z)-(4-ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)methyl]-4-methyl-2H-pyrrol-2-ylidene}methyl]-5-{(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B1259305.png)
3-(2-[(Z)-{3-(2-carboxyethyl)-5-[(Z)-(4-ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)methyl]-4-methyl-2H-pyrrol-2-ylidene}methyl]-5-{(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-phytochromobilin is the (3E)-isomer of phytochromobilin.
Scientific Research Applications
Synthesis and Derivative Formation
Efficient Synthesis Processes : Research has demonstrated efficient methods for synthesizing related pyrrole derivatives, which are crucial for exploring the broader applications of the subject compound. For instance, Dawadi and Lugtenburg (2011) discussed methods that yield high-efficiency pyrrole systems from commercially available materials, contributing to the library of pyrrole derivatives (Dawadi & Lugtenburg, 2011).
Formation of Novel Systems : Research has led to the formation of new triazafulvalene systems, as reported by Uršič, Svete, and Stanovnik (2010), highlighting the potential for creating new molecular structures within this chemical framework (Uršič et al., 2010).
Structural Variations and Analogs : Investigations into the synthesis of analogs, such as the work of Shrout, Puzicha, and Lightner (1992), expand the understanding of the compound's chemical properties and potential applications, particularly in creating variations with different alkanoic acid chain lengths (Shrout et al., 1992).
Spectroscopy and Solution Structures
- Spectroscopic Characterization : Lightner et al. (1984) conducted a detailed spectroscopic analysis of related compounds, providing valuable insights into their solution structures and behaviors. This is crucial for understanding the fundamental properties of the subject compound (Lightner et al., 1984).
Potential Applications
Biological and Medicinal Chemistry : The synthesis and characterization of compounds with similar structures open up potential applications in the field of medicinal chemistry. For instance, the work on imaging cancer tyrosine kinase by Wang et al. (2005) indicates potential applications in diagnostic imaging and targeted therapies (Wang et al., 2005).
Photophysical Properties : Research by Li et al. (2012) on rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes demonstrates the exploration of photophysical properties, hinting at potential applications in materials science and photoluminescence (Li et al., 2012).
properties
Product Name |
3-(2-[(Z)-{3-(2-carboxyethyl)-5-[(Z)-(4-ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)methyl]-4-methyl-2H-pyrrol-2-ylidene}methyl]-5-{(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid |
|---|---|
Molecular Formula |
C33H36N4O6 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,19,34-35H,2,9-12H2,1,3-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13-,27-14-,28-15-/t19-/m1/s1 |
InChI Key |
LXWZWRRIEITWMN-GSZAROSWSA-N |
Isomeric SMILES |
C/C=C/1\[C@H](C(=O)N\C1=C/C2=C(C(=C(N2)/C=C\3/C(=C(/C(=C/C4=NC(=O)C(=C4C)C=C)/N3)C)CCC(=O)O)CCC(=O)O)C)C |
Canonical SMILES |
CC=C1C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C)CCC(=O)O)CCC(=O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



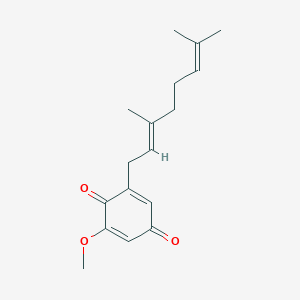
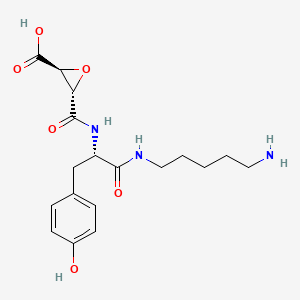
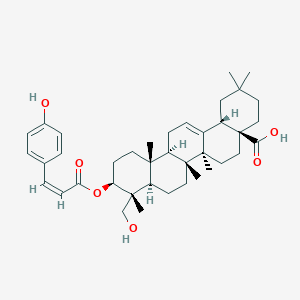
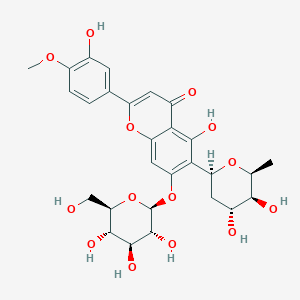
![(16S)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one](/img/structure/B1259228.png)
